molecular formula C₂₁H₂₅N₃O₃ B051770 Soraprazan CAS No. 261944-46-1

Soraprazan

Cat. No. B051770
M. Wt: 367.4 g/mol
InChI Key: PWILYDZRJORZDR-MISYRCLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Soraprazan and its metabolites, particularly glucuronide conjugates, involves complex synthetic routes due to the compound's sensitivity under harsh Lewis acid conditions typically employed in glucuronidation methodologies. A novel synthesis approach has been developed using N-acetylated Soraprazan, allowing for the successful generation of the required glucuronide metabolites on a gram scale (Senn-Bilfinger et al., 2006).

Molecular Structure Analysis

Soraprazan exhibits a unique molecular structure that enables its potent and reversible inhibition of the gastric H+/K+ ATPase proton pump. This inhibition is achieved through specific, competitive, and reversible binding to the potassium binding site of the proton pump, thereby blocking the secretion of H+ ions into the gastric lumen and effectively reducing gastric acid production.

Chemical Reactions and Properties

While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions. Its stability under various conditions and reactivity with other compounds, particularly in the formation of glucuronide conjugates, is crucial for its pharmacological efficacy and metabolism.

Physical Properties Analysis

The physical properties of Soraprazan, including its solubility, melting point, and stability, are essential for its formulation and therapeutic application. These properties influence the drug's bioavailability, absorption, and distribution within the body. Understanding Soraprazan's physical characteristics is crucial for optimizing its pharmaceutical formulations and ensuring effective delivery to the target site of action.

Chemical Properties Analysis

Soraprazan's chemical properties, such as its acid-base behavior, reactivity, and functional group interactions, play a significant role in its mechanism of action as a P-CAB. The compound's ability to selectively inhibit the H,K-ATPase enzyme through competitive binding to the potassium site highlights its chemical specificity and the importance of its chemical structure in its pharmacological activity.

Scientific Research Applications

1. Inhibition of Gastric Acid Secretion

  • Summary of Application : Soraprazan is a potassium-competitive acid blocker (P-CAB) that has been used in the treatment of gastroesophageal reflux disease (GERD). It acts as a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase .
  • Methods of Application : The inhibitory and binding properties of Soraprazan were analyzed along with its mode of action, selectivity, and in vivo potency. This was done using ion leaky vesicles and isolated gastric glands .
  • Results : Soraprazan shows immediate inhibition of acid secretion in various in vitro models and in vivo. It was found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases. Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

2. Treatment of Stargardt Disease

  • Summary of Application : Soraprazan has demonstrated the ability to remove lipofuscin, one of the hallmarks in Stargardt disease (STGD) pathogenesis, from Retinal Pigment Epithelium (RPE) cells .
  • Methods of Application : A phase II trial was designed to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with STGD .
  • Results : The trial was successful and a grant of €6m was received in December 2017. The outcome is a randomized (2:1) proof of concept, double-masked, placebo-controlled, two arm, multicenter trial to evaluate the efficacy and safety of soraprazan (20 mg orally once a day) in subjects with STGD by measuring the reduction of the amount of lipofuscin in the RPE cells of subjects with quantitative autofluorescence (qAF) .

Safety And Hazards

Soraprazan was originally designed to treat gastro-esophageal reflux disease and successfully completed phase I and phase II clinical trials, where safety and tolerability were already demonstrated .

Future Directions

Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .

properties

IUPAC Name

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWILYDZRJORZDR-MISYRCLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Soraprazan

CAS RN

261944-46-1
Record name Soraprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soraprazan
Reactant of Route 2
Soraprazan
Reactant of Route 3
Soraprazan
Reactant of Route 4
Soraprazan
Reactant of Route 5
Soraprazan
Reactant of Route 6
Soraprazan

Citations

For This Compound
268
Citations
S Julien‐Schraermeyer, B Illing… - Pharmacology …, 2020 - Wiley Online Library
Age‐related macular degeneration (AMD) is the leading cause of blindness in older people in the developed world while Stargardt's disease (SD) is a juvenile macular degeneration …
Number of citations: 15 bpspubs.onlinelibrary.wiley.com
WA Simon, M Herrmann, T Klein, JM Shin… - … of Pharmacology and …, 2007 - ASPET
… Inhibitory and binding properties of soraprazan were analyzed … Soraprazan shows immediate inhibition of acid secretion in … Soraprazan is superior to esomeprazole in terms of onset of …
Number of citations: 92 jpet.aspetjournals.org
J Senn-Bilfinger, JR Ferguson, MA Holmes… - Tetrahedron letters, 2006 - Elsevier
… This was due to the relative instability of Soraprazan under the harsh Lewis acid conditions … We have now devised a successful synthesis using the novel N-acetylated Soraprazan to …
Number of citations: 21 www.sciencedirect.com
S Tanaka, M Morita, T Yamagishi… - Journal of Medicinal …, 2022 - ACS Publications
… Soraprazan shows the highest affinity among SCH-type P-CABs evaluated … Soraprazan shows the highest affinity among the SCH-type P-CABs evaluated in this study (IC 50,soraprazan …
Number of citations: 5 pubs.acs.org
…, Soraprazan Consortium - … Vision Science & …, 2023 - jov.arvojournals.org
Purpose: This study assesses the repeatability of quantitative autofluorescence (qAF) in a multicenter setting and evaluates qAF as the end point for clinical trials in recessive Stargardt …
Number of citations: 2 jov.arvojournals.org
CCB Hoyng, A Lotery, K Stingl, C Boon… - … . Ophthalmol. Vis. Sci, 2019 - katairo.com
… • Soraprazan has been reported in pre-clinical studies1-5 to remove lipofuscin from RPE-cells, one of the hallmarks in the pathogenesis of Stargardt disease (STGD1) … Soraprazan is …
Number of citations: 2 katairo.com
…, K Stingl, CB Hoyng, Soraprazan Consortium - Open Research …, 2021 - ncbi.nlm.nih.gov
Background: This report describes the study design and baseline characteristics of patients with Stargardt disease (STGD1) enrolled in the STArgardt Remofuscin Treatment Trial (…
Number of citations: 1 www.ncbi.nlm.nih.gov
P Dhooge, CCB Hoyng, C Oomen… - … & Visual Science, 2019 - iovs.arvojournals.org
Purpose: The number of potential eligible subjects for clinical trials (CT) is key for planning the number of investigator sites and duration of a clinical study. The effects of the inclusion …
Number of citations: 0 iovs.arvojournals.org
M Oh, J Yeom, U Schraermeyer… - Scientific reports, 2022 - nature.com
Lipofuscin is a representative biomarker of aging that is generated naturally over time. Remofuscin (soraprazan) improves age-related eye diseases by removing lipofuscin from retinal …
Number of citations: 3 www.nature.com
M Georgiou, K Fujinami… - Clinical & Experimental …, 2021 - Wiley Online Library
… , emixustat, ALK-001, LBS-008, STG-001, fenretinide and A1120 are visual cycle modulators that impede formation (or enhance removal [soraprazan]) of A2E and lipofuscin, by either …
Number of citations: 62 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.